(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one
Description
(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one is a bicyclic lactam featuring a fused cyclopropane ring and a pyrrolidone-like structure. Its rigid scaffold, conferred by the bicyclo[3.1.0]hexane system, makes it a valuable intermediate in medicinal chemistry, particularly for designing constrained peptidomimetics and sigma receptor ligands . Key identifiers include:
Properties
IUPAC Name |
(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLMVJUFZYQPEP-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1C(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154001-70-4 | |
| Record name | rac-(1R,5S)-3-azabicyclo[3.1.0]hexan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (1S,5R)-3-azabicyclo[3.1.0]hexan-2-one involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is performed on a gram scale and provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers can be easily isolated by chromatography on silica gel.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed cyclopropanation method mentioned above is scalable and practical for industrial applications. This method’s efficiency and high yield make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary widely based on the specific reaction conditions. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield different amines or alcohols.
Scientific Research Applications
(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Mechanism of Action
The mechanism by which (1S,5R)-3-azabicyclo[3.1.0]hexan-2-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways and processes .
Comparison with Similar Compounds
Substituent Variations in the Azabicyclohexane Core
Modifications to the bicyclic core significantly alter physicochemical and pharmacological properties. Below is a comparative table:
Key Observations :
- Phenyl Derivatives : The introduction of a phenyl group at C1 (e.g., compound 11 in ) enhances affinity for sigma receptors, with enantiopure (1S,5R)-isomers showing superior activity (Ki = 15 nM vs. 80 nM for racemates).
- Carboxylic Acid Derivatives : The (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 33294-81-4) exhibits a pKa of 2.38 and a melting point of 224–230°C, making it suitable for solid-phase peptide synthesis .
Stereochemical and Conformational Differences
The stereochemistry of the bicyclic system dictates both synthetic accessibility and biological performance:
- (1S,5R) vs. (1R,5S) Isomers : Enantiomers often display divergent binding profiles. For example, (1S,5R)-1-phenyl-3-(3-phenylpropyl)-3-azabicyclo[3.1.0]hexan-2-one shows a 5-fold higher sigma receptor affinity than its (1R,5S)-counterpart .
- Diastereomers: The 6,6-dimethyl derivative’s (1R,5S)-configuration (CAS 159172-92-6) is synthetically preferred due to improved stability over non-methylated analogs .
Biological Activity
(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a nitrogen atom within the ring system, which is crucial for its biological interactions. The stereochemistry (1S,5R) indicates specific spatial arrangements that influence its binding affinity and selectivity towards biological receptors.
The biological activity of this compound is primarily attributed to its interaction with sigma receptors (σ receptors). These receptors are implicated in various neurological processes and are potential targets for treating disorders such as depression, anxiety, and substance abuse.
- Binding Affinity : Studies have shown that derivatives of this compound exhibit moderate to high affinity for σ1 and σ2 receptors. For instance, specific derivatives demonstrated Ki values as low as 0.9 nM for σ1 receptors, indicating strong binding potential .
Pharmacological Applications
- Analgesic Properties : Research indicates that compounds related to this compound may act as non-narcotic analgesics by modulating pain pathways through sigma receptor interaction .
- Antidepressant Effects : Some studies suggest that these compounds could alleviate symptoms of depression by influencing neurotransmitter systems via σ receptor modulation .
- Potential in Treating Substance Abuse : The interaction with σ receptors also positions these compounds as candidates for addressing issues related to addiction and withdrawal symptoms .
Comparative Biological Activity Table
| Compound | Binding Affinity (Ki) | Primary Activity |
|---|---|---|
| This compound | 0.9 nM | σ1 receptor agonist |
| 1-Phenyl-3-azabicyclo[3.1.0]hexane | 2.3 nM | σ1 receptor agonist |
| Other derivatives | Varies | Analgesic, antidepressant |
Sigma Receptor Interaction Study
In a study evaluating the binding affinity of various azabicyclo[3.1.0]hexane derivatives, researchers found that the stereochemistry significantly influenced receptor selectivity and potency:
- Dextrorotatory Isomers : Showed enhanced affinity for σ1 receptors compared to their levorotatory counterparts.
- Selectivity Variations : Compounds with specific substituents displayed varied selectivity profiles, suggesting that modifications can tailor pharmacological effects .
Clinical Implications
The potential applications of this compound in clinical settings are promising:
- Pain Management : As a non-narcotic analgesic alternative.
- Mental Health Treatment : As a novel approach to managing depression and anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
